molecular formula C9H13N3 B12081690 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine

1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B12081690
M. Wt: 163.22 g/mol
InChI Key: UZFDBAZYGWDJRG-UHFFFAOYSA-N
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Description

1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives with methylating agents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: This compound has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases or activate specific signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]pyridine: Similar structure but different ring fusion pattern.

    2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-one: Contains a quinoline ring instead of a pyridine ring.

    tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Contains additional substituents and different functional groups.

Uniqueness

1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C9H13N3/c1-6-5-8(10)7-3-4-12(2)9(7)11-6/h5H,3-4H2,1-2H3,(H2,10,11)

InChI Key

UZFDBAZYGWDJRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCN(C2=N1)C)N

Origin of Product

United States

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